N-(3-anilinophenyl)acetamide
Description
Properties
CAS No. |
19619-91-1 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
N-(3-anilinophenyl)acetamide |
InChI |
InChI=1S/C14H14N2O/c1-11(17)15-13-8-5-9-14(10-13)16-12-6-3-2-4-7-12/h2-10,16H,1H3,(H,15,17) |
InChI Key |
XZMWUQGDKDBRCS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)NC2=CC=CC=C2 |
Other CAS No. |
19619-91-1 |
Synonyms |
N-(3-PHENYLAMINO-PHENYL)-ACETAMIDE |
Origin of Product |
United States |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: N-(3-Aminophenyl)acetamide
- CAS Number : 102-28-3
- Molecular Formula : C₈H₁₀N₂O
- Molecular Weight : 166.18 g/mol
- Synonyms: 3′-Aminoacetanilide, m-Aminoacetanilide, NSC 165576 .
Structural Features: The compound consists of an acetamide group (-NHCOCH₃) attached to a phenyl ring substituted with an amino group (-NH₂) at the meta position. This structure confers both hydrogen-bonding capacity (via -NH₂ and -NHCOCH₃) and moderate polarity, influencing its solubility and reactivity .
Applications: Primarily used as a dye intermediate, its amino group enables coupling reactions in synthetic chemistry.
Comparison with Structurally Similar Acetamides
Substituent-Driven Structural and Physical Properties
The table below compares N-(3-anilinophenyl)acetamide with derivatives differing in substituents on the phenyl ring:
Key Observations :
- Electron-Donating vs. Withdrawing Groups: The amino group in this compound acts as an electron donor, increasing reactivity in electrophilic substitution compared to nitro or chloro derivatives .
- Solubility: Diethylamino and methoxy substituents improve solubility in non-polar solvents, whereas the polar amino group in this compound favors aqueous solubility .
- Thermal Stability : Nitro and chloro derivatives exhibit higher thermal stability due to electron-withdrawing effects, making them suitable for high-temperature syntheses .
Challenges :
- The amino group in this compound necessitates careful reaction control to avoid side reactions, unlike halogenated derivatives .
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